REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13]CCCC)(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.C(S)CCCCCCCCCCC.C1(S(OCCCCCCCCCCCC)(=O)=O)C=CC=CC=1.[Na].CCCCCCCCCCCCC1C=CC(S([O-])(=O)=O)=CC=1.CCCCCCCCCCCCC1C=CC=C(S([O-])(=O)=O)C=1.CCCCCCCCCCCCC1C(S([O-])(=O)=O)=CC=CC=1.[Na+].[Na+].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH2:140]>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:6][CH2:7][CH2:8][CH3:3])(=[O:12])[CH:10]=[CH2:11].[C:3]([OH:12])(=[O:140])[CH:2]=[CH2:1] |f:4.5,6.7.8.9.10.11,12.13.14,16.17.18,^1:57|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
polyoxyethylene nonyl phenyl ether
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCCCCCCCCC.O(CC[*:2])[*:1]
|
Name
|
ammonium persulfate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
352 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
are dissolved
|
Type
|
CUSTOM
|
Details
|
The resulting emulsion is then polymerized at 70° C. for 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |